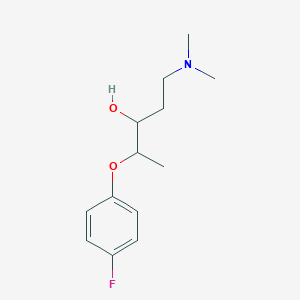

![molecular formula C7H8N2 B3037191 2,3-二氢-1H-苯并[d]咪唑 CAS No. 4746-67-2](/img/structure/B3037191.png)

2,3-二氢-1H-苯并[d]咪唑

描述

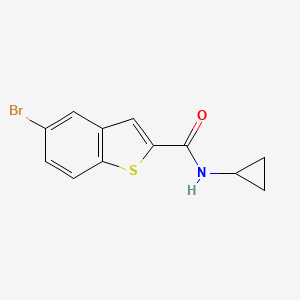

2,3-Dihydro-1H-benzo[d]imidazole , also known as 1,3-diazole , is a five-membered heterocyclic compound. It consists of three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. The nitrogen atoms play a crucial role: one bears a hydrogen atom, while the other is akin to a pyrrole-type nitrogen. Imidazole is amphoteric, exhibiting both acidic and basic properties. It appears as a white or colorless solid, highly soluble in water and polar solvents. Due to the positive charge on either nitrogen atom, it exists in two equivalent tautomeric forms. Imidazole serves as the core structure in natural products like histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Various synthetic routes lead to 2,3-dihydro-1H-benzo[d]imidazole. These include condensation reactions, cyclization processes, and modifications of existing imidazole derivatives. Researchers have explored solvent- and catalyst-free methods, which offer eco-friendly alternatives . The synthesis of this compound involves the fusion of imidazole rings, often yielding diverse derivatives with distinct biological activities.

Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-1H-benzo[d]imidazole comprises a fused imidazole ring system. Its planar arrangement facilitates interactions with biological targets. Researchers employ spectroscopic techniques (such as 1H NMR, 13C NMR, and MS) to characterize synthesized compounds .

科学研究应用

用于Al3+离子的比例荧光传感器

- 应用:开发了一种基于苯并咪唑平台的化学传感器,用于选择性检测水性DMSO中的Al3+离子。由于电荷转移机制,该传感器在吸收和荧光光谱中显示出比率响应,使其可用于检测Al3+而不受其他阳离子的干扰 (Jeyanthi, Iniya, Krishnaveni, & Chellappa, 2013).

潜在抗高血压药

- 应用:评估了苯并咪唑衍生物的心血管作用,作为潜在的抗高血压药。最活跃的化合物影响大鼠的平均动脉血压和心率,显示出作为高血压新疗法的希望 (Touzeau et al., 2003).

抗炎和抗氧化剂

- 应用:一系列苯并咪唑类似物显示出有效的抗炎和抗氧化活性。这些化合物对环氧合酶有效,并显示出显着的清除活性,表明它们作为抗炎药的潜力 (Shankar et al., 2017).

抗结核活性

- 应用:苯并咪唑衍生物表现出抗结核活性,对细胞内结核分枝杆菌有效。它们靶向mmpL3基因,该基因对于分枝杆菌外膜成分合成至关重要,表明它们在结核病治疗中的潜力 (Korycka-Machala et al., 2019).

抗癌剂

- 应用:合成了带有恶二唑核的苯并咪唑作为潜在的抗癌剂。一种化合物显示出显着的生长抑制活性,突出了其作为癌症治疗先导化合物的潜力 (Rashid, Husain, & Mishra, 2012).

抗菌活性

- 应用:新型苯并咪唑衍生物对革兰氏阳性和革兰氏阴性细菌均表现出抗菌活性,与标准抗生素相当,表明它们在治疗细菌感染中的潜在用途 (Reddy & Reddy, 2010).

溶液处理的非掺杂OLED

- 应用:开发了苯并[d]咪唑/三氮杂蒽杂环化合物用于有机发光二极管(OLED)。这些化合物表现出良好的溶解性、优异的热稳定性和有希望的电致发光性能,表明它们在OLED技术中的潜力 (Zhou et al., 2021).

属性

IUPAC Name |

2,3-dihydro-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-2-4-7-6(3-1)8-5-9-7/h1-4,8-9H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMZCLLIUQEKSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501309406 | |

| Record name | 2,3-Dihydro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-1H-benzo[d]imidazole | |

CAS RN |

4746-67-2 | |

| Record name | 2,3-Dihydro-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4746-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzimidazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004746672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZIMIDAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LPD663GTK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: The molecular formula of 2,3-Dihydro-1H-benzo[d]imidazole is C7H8N2, and its molecular weight is 118.14 g/mol.

A: Techniques such as 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution electrospray ionization mass spectrometry (ESI-MS), and single-crystal X-ray diffraction are commonly used to characterize the structure of 2,3-Dihydro-1H-benzo[d]imidazole and its derivatives [, ].

A: Derivatives like 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole (BIH) are widely employed as sacrificial electron donors in photocatalytic systems for carbon dioxide (CO2) reduction. [, , , , , , , ]

A: Upon visible light irradiation, BIH efficiently quenches the excited state of photosensitizers like Ruthenium(II) complexes, donating electrons to initiate the catalytic cycle for CO2 reduction. [, , ]

A: Factors such as the nature of the photosensitizer, catalyst, solvent, presence of promoters, and the structure of the BIH derivative can significantly impact the efficiency and selectivity of CO2 reduction. [, , , , ]

A: Replacing the phenyl group in BIH with an o-hydroxyphenyl group led to a significant enhancement in the photocatalytic reduction of CO2 to formic acid when used with a Ru(II)-Ru(II) supramolecular photocatalyst. []

A: Derivatives, particularly those with electron-donating properties, have been explored as n-type dopants in organic semiconductors for applications in organic electronics and thermoelectrics. [, ]

A: Incorporating the 3,4,5-trimethoxyphenyl group into 1,3-dimethyl-2,3-dihydro-1H-benzo[d]imidazole led to the creation of a new n-type dopant, TP-DMBI, which demonstrated enhanced electrical conductivity and thermoelectric power factor compared to the commonly used N-DMBI. []

A: Yes, 2,3-Dihydro-1H-benzo[d]imidazole derivatives have shown potential as inhibitors of enzymes like 4-Hydroxyphenylpyruvate dioxygenase (HPPD), a valuable target for herbicides. []

A: Compound 1-(2-chlorobenzyl)-3-methyl-N-(1-methyl-1H-tetrazol-5-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxamide (Compound 25) exhibited remarkable HPPD inhibition with an IC50 value of 10 nM, significantly surpassing the potency of the commercial herbicide mesotrione. []

A: Density functional theory (DFT) calculations are valuable tools for studying reaction mechanisms, predicting the stability of intermediates, and understanding the influence of structural modifications on the reactivity of 2,3-Dihydro-1H-benzo[d]imidazole derivatives in various applications. [, , ]

A: As with any chemical compound, it is crucial to assess and minimize the environmental impact of using 2,3-Dihydro-1H-benzo[d]imidazole derivatives. Research into their biodegradability, ecotoxicological effects, and strategies for responsible waste management is essential. [, ]

A: Research is ongoing to explore alternative materials and catalysts with comparable or superior performance to 2,3-Dihydro-1H-benzo[d]imidazole derivatives, while minimizing environmental impact and cost. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-(trifluoromethyl)benzenecarboxylate](/img/structure/B3037109.png)

![[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B3037111.png)

![3-(benzylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B3037114.png)

![3-[(2-chlorophenyl)methylsulfanyl]-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B3037115.png)

![1,3-Dimethyl-5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3037119.png)

![1-{4-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone](/img/structure/B3037123.png)

![[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(hydroxymethyl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B3037124.png)

![3-[3,4-dihydro-2(1H)-isoquinolinyl]-1-(2-pyridinyl)-1-propanol](/img/structure/B3037126.png)

![1-[2-(3,5-Dichloroanilino)-2-oxoethyl]-3,3,5-trimethylcyclohexanecarboxylic acid](/img/structure/B3037128.png)